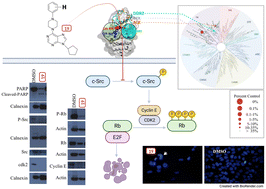Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells†
RSC Medicinal Chemistry Pub Date: 2023-11-10 DOI: 10.1039/D3MD00440F
Abstract
Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs were tested for their in vitro anticancer activity against human cancer cells. Compounds 15, 17–24, 49, and 56 with IC50 values less than 10 μM were selected for further examination on an enlarged panel of liver cancer cell lines. Experiments revealed that compound 19 utilizes its high cytotoxic potential (IC50 < 5 μM) to induce apoptosis in vitro. Compound 19 displayed a KINOMEscan selectivity score S35 of 0.02 and S10 of 0.01 and demonstrated a significant selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) over other kinases. Compounds 19, 21, 22, 23, and 56 complexed with ALK, BTK, and (discoidin domain-containing receptor 2) DDR2 were analyzed structurally for binding site interactions and binding affinities via molecular docking and molecular dynamics simulations. Compounds 19 and 56 displayed similar interactions with the activation loop of the kinases, while only compound 19 reached toward the multiple subsites of the active site. Cell cycle and signaling pathway analyses exhibited that compound 19 decreases phosho-Src, phospho-Rb, cyclin E, and cdk2 levels in liver cancer cells, eventually inducing apoptosis.


Recommended Literature
- [1] Electronic structure of Al, Ga, In and Cu doped ZnO/Cu(111) bilayer films†
- [2] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
- [3] Determination of cellulase colocalization on cellulose fiber with quantitative FRET measured by acceptor photobleaching and spectrally unmixing fluorescence microscopy
- [4] Oligosaccharide synthesis on soluble high-molecular weight pHEMA using a photo-cleavable linker†
- [5] Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†
- [6] Transition-metal complexes containing an as-donor positively-charged ligand
- [7] Facile synthesis and characterization of biodegradable antimicrobial poly(ester-carbonate)
- [8] Determination of halofuginone hydrobromide in medicated animal feeds
- [9] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [10] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†

Journal Name:RSC Medicinal Chemistry
Research Products
-
CAS no.: 119823-35-7
-
CAS no.: 19396-73-7
-
CAS no.: 16514-83-3
-
CAS no.: 16130-58-8









